N-(3,4-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

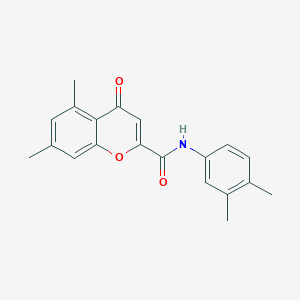

N-(3,4-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound. Chromenes (4H-benzopyrans) are heterocyclic systems with a fused benzene and pyran ring, often investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a chromene core substituted with methyl groups at positions 5 and 7, a 4-oxo moiety, and a carboxamide group linked to a 3,4-dimethylphenyl ring.

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-11-7-14(4)19-16(22)10-18(24-17(19)8-11)20(23)21-15-6-5-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23) |

InChI Key |

QCNFGSYPGNZFMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method involves the reaction of 3,4-dimethylaniline with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, analyzed via graph-set theory (as described in ), differentiate these compounds:

Bioactivity Trends

While biological data for the target compound are absent, structurally related chromene carboxamides show:

- Anticancer Activity : Fluorinated derivatives demonstrate higher cytotoxicity (e.g., IC₅₀ = 8.2 µM against MCF-7 cells) due to enhanced membrane permeability.

- Antimicrobial Efficacy : Methyl-substituted chromenes exhibit moderate activity (MIC = 32 µg/mL against S. aureus), likely due to balanced lipophilicity.

Crystallographic and Computational Insights

- Software Utilization : SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation are critical for resolving the target compound’s crystal structure, particularly in analyzing torsion angles and thermal displacement parameters .

Biological Activity

N-(3,4-dimethylphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. The following sections provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO3, with a molecular weight of approximately 293.32 g/mol. The compound features a chromene core structure fused with a carboxamide group and a dimethylphenyl substituent. This unique arrangement contributes to its biological activity by facilitating interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 361166-53-2 |

Synthesis Methods

The synthesis of this compound typically involves a condensation reaction between 3,4-dimethylaniline and 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. Common coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions to ensure optimal yield.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and transcription by binding to their active sites.

- Antioxidant Activity : It demonstrates free radical-scavenging properties that may protect against oxidative stress.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Antimicrobial Activity

The compound also exhibited antimicrobial activity against several bacterial strains. In vitro assays demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

- Study on Anticancer Mechanisms : A recent investigation explored the mechanisms by which this compound induces apoptosis in MCF-7 cells. The study utilized flow cytometry and Western blot analyses to demonstrate that the compound activates caspase pathways leading to programmed cell death .

- Antioxidant Effects : Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it possesses a strong ability to neutralize free radicals, suggesting potential protective effects against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.